

# Spectroscopic and Synthetic Profile of tert-Butyl 7-bromoheptanoate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl 7-bromoheptanoate*

Cat. No.: *B1283140*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **tert-butyl 7-bromoheptanoate**, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs, namely 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, to offer valuable reference points for researchers.

## Synthesis of tert-Butyl 7-bromoheptanoate

A detailed experimental protocol for the synthesis of **tert-butyl 7-bromoheptanoate** is outlined below. This procedure is a valuable resource for the laboratory-scale preparation of this compound.

## Experimental Protocol: Synthesis of tert-Butyl 7-bromoheptanoate

Materials:

- 7-bromoheptanoic acid
- tert-Butyl alcohol

- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (TsOH) (catalyst)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, chromatography columns)

Procedure:

- Esterification: In a round-bottom flask, dissolve 7-bromoheptanoic acid in a minimal amount of anhydrous solvent. Add an excess of tert-butyl alcohol to the solution.
- Catalysis: Carefully add a catalytic amount of a strong protic acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude **tert-butyl 7-bromoheptanoate** by column chromatography on silica gel to yield the final product.

## Spectroscopic Data

While direct experimental spectra for **tert-butyl 7-bromoheptanoate** are not readily available in the public domain, this section provides predicted data and experimental data for analogous compounds to aid in characterization.

### Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for **tert-Butyl 7-bromoheptanoate**:

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	265.07976
[M+Na] <sup>+</sup>	287.06170
[M-H] <sup>-</sup>	263.06520
[M+NH <sub>4</sub> ] <sup>+</sup>	282.10630
[M+K] <sup>+</sup>	303.03564

Data obtained from computational predictions.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **tert-Butyl 7-bromoheptanoate** are not available. The following tables provide experimental NMR data for the closely related compounds, 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, for comparative purposes.

<sup>1</sup>H NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
4.12	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.40	t	2H	-CH <sub>2</sub> Br
2.30	t	2H	-COCH <sub>2</sub> -
1.85	m	2H	-CH <sub>2</sub> CH <sub>2</sub> Br
1.63	m	2H	-COCH <sub>2</sub> CH <sub>2</sub> -
1.42	m	4H	-(CH <sub>2</sub> ) <sub>2</sub> -
1.25	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

<sup>13</sup>C NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
173.5	C=O
60.2	-OCH <sub>2</sub> CH <sub>3</sub>
34.2	-COCH <sub>2</sub> -
33.8	-CH <sub>2</sub> Br
32.5	-CH <sub>2</sub> CH <sub>2</sub> Br
28.3	-(CH <sub>2</sub> ) <sub>2</sub> -
27.9	-(CH <sub>2</sub> ) <sub>2</sub> -
24.8	-(CH <sub>2</sub> ) <sub>2</sub> -
14.2	-OCH <sub>2</sub> CH <sub>3</sub>

<sup>13</sup>C NMR Spectroscopic Data of 7-Bromoheptanoic Acid

Chemical Shift ( $\delta$ , ppm)	Assignment
179.1	C=O
34.0	-CH <sub>2</sub> Br
33.9	-COOH
32.5	-CH <sub>2</sub> CH <sub>2</sub> Br
28.2	-(CH <sub>2</sub> ) <sub>2</sub> -
27.8	-(CH <sub>2</sub> ) <sub>2</sub> -
24.5	-(CH <sub>2</sub> ) <sub>2</sub> -

## Infrared (IR) Spectroscopy

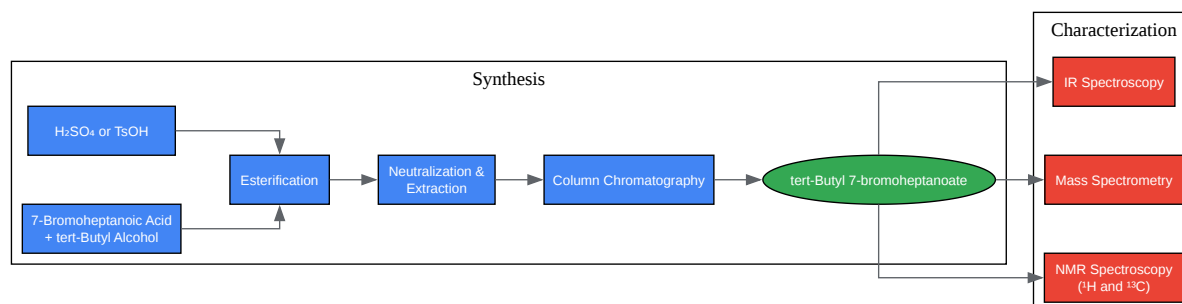
Predicted IR data for **tert-Butyl 7-bromoheptanoate** is not available. The following table provides experimental IR data for the closely related compounds, 7-bromoheptanoic acid and ethyl 7-bromoheptanoate.

### IR Spectroscopic Data of 7-Bromoheptanoic Acid and Ethyl 7-bromoheptanoate

Functional Group	7-Bromoheptanoic Acid (cm <sup>-1</sup> )	Ethyl 7-bromoheptanoate (cm <sup>-1</sup> )
C=O stretch (Carboxylic Acid/Ester)	~1710	~1735
O-H stretch (Carboxylic Acid)	~3300-2500 (broad)	-
C-O stretch (Ester)	-	~1240 and ~1170
C-Br stretch	~650-550	~650-550
C-H stretch (alkane)	~2960-2850	~2960-2850

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **tert-butyl 7-bromoheptanoate**.



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